2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)acetic acid
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Overview
Description
2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)acetic acid is a heterocyclic compound that features both pyrazole and thiazole rings. These structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
The solubility of thiazole, a component of this compound, in water, alcohol, and ether, as well as its sparing solubility in organic solvents and dyes, may influence its bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The structure of the compound, including the presence of the thiazole ring and other functional groups, may influence its interaction with the environment and its overall stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)acetic acid typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method starts with the preparation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce a variety of functional groups such as halides, amines, or ethers .
Scientific Research Applications
2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for its antibacterial, antifungal, and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-4-yl)thiazole: Similar structure but lacks the carboxamido and acetic acid functionalities.
2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)propanoic acid: Similar structure with a propanoic acid group instead of acetic acid.
2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)benzoic acid: Similar structure with a benzoic acid group instead of acetic acid.
Uniqueness
The unique combination of pyrazole and thiazole rings with the carboxamido and acetic acid functionalities in 2-(2-(1H-Pyrazole-4-carboxamido)thiazol-4-yl)acetic acid provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2-[2-(1H-pyrazole-4-carbonylamino)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3S/c14-7(15)1-6-4-17-9(12-6)13-8(16)5-2-10-11-3-5/h2-4H,1H2,(H,10,11)(H,14,15)(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRUQVOWDNQOEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(=O)NC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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